For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Adenosine (B11128) 5'-succinate: Chemical Structure, Properties, and Biological Activity
This guide provides a comprehensive overview of the chemical and biological properties of Adenosine 5'-succinate, a derivative of the ubiquitous nucleoside adenosine. This document details its chemical structure, physicochemical properties, role as a modulator of taste signaling, and relevant experimental protocols for its synthesis, analysis, and biological characterization.
Chemical Structure and Properties
Adenosine 5'-succinate is an ester formed between the 5' hydroxyl group of the ribose sugar in adenosine and one of the carboxyl groups of succinic acid. This modification significantly alters the molecule's properties compared to its parent compound, adenosine.
Chemical Structure:
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IUPAC Name: 4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid[1]
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Molecular Formula: C₁₄H₁₇N₅O₇[1]
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Canonical SMILES: C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--COC(=O)CCC(=O)O)O">C@@HO)N[1]
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InChI Key: SOVSEJILHKLDOS-UISLRAPISA-N[1]
Physicochemical Properties:
Table 1: Properties of Adenosine 5'-succinate
| Property | Value | Source |
| Molecular Weight | 367.31 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 367.11279790 Da | PubChem (Computed)[1] |
| XLogP3 | -1.6 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 4 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 10 | PubChem (Computed)[1] |
| Rotatable Bond Count | 6 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 183 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 26 | PubChem (Computed)[1] |
Table 2: Reference Properties of Adenosine
| Property | Value | Source |
| Melting Point | 234-236 °C | ChemicalBook[2] |
| Water Solubility | Slightly soluble in cold water, soluble in hot water. Approx. 10 mg/mL in PBS (pH 7.2). | ChemicalBook, Cayman Chemical[2][3] |
| Organic Solvent Solubility | DMSO (~20 mg/mL), Dimethyl formamide (B127407) (~5 mg/mL), Practically insoluble in ethanol (B145695) and methylene (B1212753) chloride. | Cayman Chemical, ChemicalBook[2][3] |
| Stability | Stable. Store at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day. | Cayman Chemical[3] |
Biological Role: Inhibition of Bitter Taste Signaling
Adenosine 5'-succinate has been identified as a potent inhibitor of the signal transduction pathway responsible for bitter taste perception. Its primary mechanism of action is the inhibition of the G-protein gustducin (B1178931), which is a key mediator in this pathway.
The sensation of bitterness is initiated when a bitter-tasting molecule (a ligand) binds to a T2R family of G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, which in turn activates the heterotrimeric G-protein gustducin. Activated gustducin dissociates into its α-subunit (α-gustducin) and a βγ-complex. The α-gustducin subunit then activates the enzyme phosphodiesterase (PDE), which leads to a decrease in the intracellular concentration of cyclic nucleotides (cAMP and cGMP). This reduction in cyclic nucleotides is believed to cause the opening of specific ion channels, leading to cell depolarization and the transmission of a nerve signal to the brain, which is perceived as a bitter taste.
Adenosine 5'-succinate acts as an antagonist in this pathway. It is thought to bind to the bitter-responsive taste receptors or interfere with the coupling between the receptor and gustducin, thereby preventing the activation of gustducin by bitter compounds like denatonium (B1200031) benzoate.[4][5] This inhibitory action makes it a valuable tool for studying the mechanisms of taste perception and a potential candidate for use as a taste modifier in the food and pharmaceutical industries.
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of Adenosine 5'-succinate.
Synthesis of Adenosine 5'-succinate
This protocol describes a method for the synthesis of Adenosine 5'-succinate via the esterification of adenosine with succinic anhydride (B1165640). This method is based on established procedures for the selective acylation of the 5'-hydroxyl group of nucleosides.
Materials:
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Adenosine
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Succinic anhydride
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Anhydrous pyridine
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Deionized water
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., dichloromethane (B109758), methanol)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve adenosine (1 equivalent) in anhydrous pyridine. The volume of pyridine should be sufficient to fully dissolve the adenosine, which may require gentle warming.
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Addition of Reagent: To the stirred solution, add succinic anhydride (1.5 equivalents) portion-wise at room temperature.
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Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (B129727) (e.g., 9:1 v/v).
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Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add deionized water to quench any unreacted succinic anhydride.
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Solvent Removal: Remove the pyridine and water by rotary evaporation under reduced pressure to obtain a crude solid or oil.
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Purification: Purify the crude product by flash column chromatography on silica gel. Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to separate the desired product from unreacted adenosine and other byproducts.
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Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Analytical Method: HPLC-UV
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis and quantification of Adenosine 5'-succinate.
Instrumentation and Reagents:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: 0.1 M Potassium phosphate (B84403) buffer, pH 6.0
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Mobile Phase B: Acetonitrile
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Adenosine 5'-succinate standard
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Sample diluent (e.g., Mobile Phase A)
Procedure:
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Standard Preparation: Prepare a stock solution of Adenosine 5'-succinate in the sample diluent. Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).
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Sample Preparation: Dissolve the sample containing Adenosine 5'-succinate in the sample diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 25 °C
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UV Detection Wavelength: 260 nm
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Gradient Elution:
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0-2 min: 5% B
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2-15 min: Linear gradient from 5% to 40% B
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15-17 min: Hold at 40% B
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17-20 min: Return to 5% B and equilibrate
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Analysis: Inject the calibration standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Adenosine 5'-succinate in the samples from the calibration curve.
Biological Activity Assay: Gustducin Activation by Limited Proteolysis
This protocol describes an in vitro assay to measure the activation of gustducin by bitter compounds and its inhibition by Adenosine 5'-succinate. The assay is based on the principle that the active, GTPγS-bound form of the α-subunit of gustducin is more resistant to cleavage by trypsin than the inactive, GDP-bound form.
Materials:
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Bovine taste membranes (prepared from circumvallate papillae)
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Purified gustducin
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GTPγS (non-hydrolyzable GTP analog)
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GDP
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Bitter ligand (e.g., denatonium benzoate)
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Adenosine 5'-succinate
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Trypsin
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Trypsin inhibitor (e.g., soybean trypsin inhibitor)
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Assay buffer (e.g., HEPES buffer with MgCl₂, DTT)
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SDS-PAGE gels, buffers, and electrophoresis apparatus
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Western blotting equipment and reagents
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Primary antibody: anti-α-gustducin
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Secondary antibody: HRP-conjugated anti-rabbit IgG
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Chemiluminescent substrate
Procedure:
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Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures on ice:
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Negative Control (Inactive): Gustducin, taste membranes, GDP.
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Positive Control (Active): Gustducin, taste membranes, GTPγS, bitter ligand.
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Test Sample (Inhibition): Gustducin, taste membranes, GTPγS, bitter ligand, Adenosine 5'-succinate (at various concentrations).
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Incubation: Incubate the reaction mixtures at room temperature for 15 minutes to allow for G-protein activation.
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Limited Proteolysis: Add a defined amount of trypsin to each tube and incubate for a specific time (e.g., 10 minutes) at room temperature. The amount of trypsin and incubation time should be optimized to achieve complete digestion of the inactive form while leaving the active form largely intact.
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Stopping the Reaction: Stop the trypsin digestion by adding an excess of trypsin inhibitor.
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SDS-PAGE: Add SDS-PAGE sample buffer to each tube, boil for 5 minutes, and load the samples onto a polyacrylamide gel. Run the gel to separate the proteins by size.
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Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane to prevent non-specific antibody binding.
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Immunodetection: Incubate the membrane with the primary anti-α-gustducin antibody, followed by incubation with the HRP-conjugated secondary antibody.
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Visualization and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The active, protected α-gustducin will appear as a higher molecular weight band compared to the cleaved fragments of the inactive form. Quantify the band intensities to determine the extent of gustducin activation and its inhibition by Adenosine 5'-succinate.
References
- 1. Adenosine 5'-succinate | C14H17N5O7 | CID 54316890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adenosine | 58-61-7 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Blocking taste receptor activation of gustducin inhibits gustatory responses to bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
